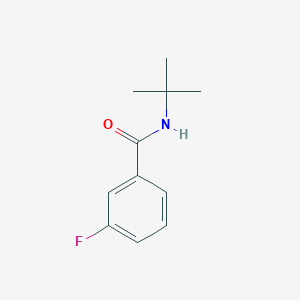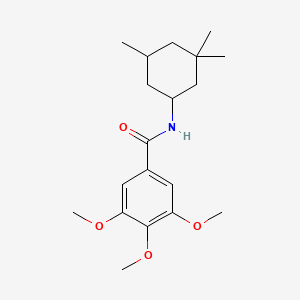
N-(tert-butyl)-3-fluorobenzamide
Overview
Description
“N-(tert-butyl)-3-fluorobenzamide” is a chemical compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tert-butyl group, which is a four-carbon alkyl radical or substituent group . The tert-butyl group is known for its steric hindrance and is often used as a protecting group in organic chemistry .
Scientific Research Applications
Fluorescent Compound Synthesis
N-(tert-butyl)-3-fluorobenzamide plays a role in the synthesis of fluorescent compounds. For instance, a study demonstrated its involvement in a formal [4+2] cycloaddition reaction with maleic anhydride. This reaction yielded fluorescent 1-amino-2,3-naphthalic anhydrides, showcasing its utility in the generation of fluorescent materials (Lu, Wang, Chang, Liu, & Li, 2022).
Chemical Synthesis Processes
This compound is utilized in chemical synthesis processes. For example, N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, undergoes directed metalation, which is a critical step in various synthetic processes (Reitz & Massey, 1990).
Catalysis and Organic Synthesis
This compound finds applications in catalysis and organic synthesis. Studies have shown its use in reactions like stereoselective cyclization of N-alkenylamides (Minakata, Morino, Oderaotoshi, & Komatsu, 2006) and in the synthesis of alpha-aryl esters through palladium-catalyzed coupling reactions (Jørgensen, Lee, Liu, Wolkowski, & Hartwig, 2002).
Fluorescence and Polymer Studies
The compound contributes to the study of fluorescence in polymers. A particular application involves its use in the investigation of fluorescentproperties of stilbene-containing alternating copolymers, highlighting its role in materials science research (Huang, Geng, Peng, Grove, & Turner, 2018).
Radiopharmaceutical Development
This compound derivatives are instrumental in the development of radiopharmaceuticals. For example, N-tert-butyl-α-(4−[18F]fluorophenyl)-nitrone, a derivative, was synthesized for in vivo detection of free radicals, demonstrating its potential in medical imaging and diagnostic applications (Bormans & Kilbourn, 1995).
Ligand Synthesis and Metal Complexes
The compound is used in the synthesis of ligands for metal complexes. Research in this area includes the preparation of anionic cobalt complexes using highly hindered bis-amides, which demonstrates its utility in inorganic and coordination chemistry (Jiménez, Belmar, Alderete, Delgado, López-Rodríguez, Peña, Julve, & Ruiz-Pérez, 2007).
Anti-Inflammatory Agent Synthesis
It also plays a role in the synthesis of potential anti-inflammatory agents. A study on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, where derivatives of this compound were evaluated for their anti-inflammatory and analgesic properties, demonstrates its application in medicinal chemistry (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).
properties
IUPAC Name |
N-tert-butyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIXIRXXLODLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400034 | |
| Record name | ST51011032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64181-38-0 | |
| Record name | ST51011032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B3900068.png)
![1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3900073.png)
![5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3900081.png)
![butyl 4-({[(2-anilino-2-oxoethyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B3900083.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B3900088.png)
![4-methoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900096.png)
![1-(4-bromophenyl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B3900098.png)
![N-(4-butoxyphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3900101.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[4-(diethylamino)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3900114.png)

![2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B3900130.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B3900157.png)
![4-methoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900160.png)
![N'-[(4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900168.png)